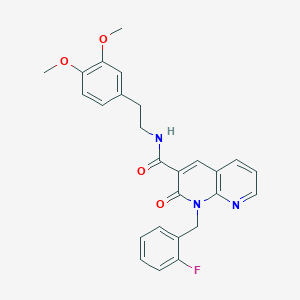

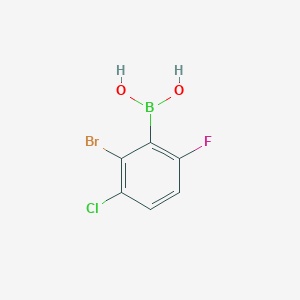

![molecular formula C17H20N4S2 B2954321 3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine CAS No. 477863-56-2](/img/structure/B2954321.png)

3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(tert-Butyl)benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine, also known as 2-thienyl-3-(4-(tert-butyl)-benzylsulfanyl)-4H-1,2,4-triazol-4-amine, is a synthetic organic compound with a wide range of potential applications in the fields of synthetic chemistry and pharmaceuticals. The compound has a unique structure, consisting of a thienyl group linked to a triazol-4-amine moiety, which is in turn linked to a tert-butylbenzylsulfanyl group. This structure gives the compound a variety of interesting properties, such as high solubility in water, good thermal stability, and low toxicity.

Scientific Research Applications

Crystal Structure Analysis and Antitumor Activity

One study focused on the synthesis and crystal structure determination of a related compound, highlighting its crystallization in the monoclinic system and its potential for forming intermolecular hydrogen bonds, contributing to its overall three-dimensional network structure. Preliminary biological tests indicated good antitumor activity against the Hela cell line, with an IC50 value of 26 μM, suggesting its potential in cancer research (叶姣 et al., 2015).

Antimicrobial and Larvicidal Activities

Another study synthesized novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, demonstrating their growth inhibition against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity. This showcases the compound's versatility in developing antimicrobial and pest control agents (C. Kumara et al., 2015).

Asymmetric Synthesis Applications

Research on N-tert-butanesulfinyl imines, which are structurally related intermediates, has paved the way for the asymmetric synthesis of amines, demonstrating the compound's utility in creating a diverse range of enantioenriched amines efficiently. This method's versatility underscores its significance in synthesizing bioactive molecules and pharmaceutical agents (J. Ellman et al., 2002).

Synthesis of Protected 1,2-Amino Alcohols

Further investigation into tert-butanesulfinyl aldimines and ketimines has facilitated the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities. This research demonstrates the compound's utility in organic synthesis, particularly in creating building blocks for more complex molecules (T. P. Tang et al., 2001).

Molecular Docking and Spect

roscopy StudiesA detailed molecular docking and spectroscopy study on a similar compound provided insights into its vibrational characteristics, geometrical parameters, and potential anti-tuberculostic activity. The study highlighted the compound's interaction sites and predicted its activity spectrum, suggesting its potential application in developing anti-tubercular therapies (C. Y. Panicker et al., 2015).

properties

IUPAC Name |

3-[(4-tert-butylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S2/c1-17(2,3)13-8-6-12(7-9-13)11-23-16-20-19-15(21(16)18)14-5-4-10-22-14/h4-10H,11,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHCZENOWPBTJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2954240.png)

![3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2954242.png)

![4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid](/img/structure/B2954244.png)

methanone](/img/structure/B2954247.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B2954253.png)

![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)